![molecular formula C22H18FN5O B2580401 2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 920435-54-7](/img/structure/B2580401.png)
2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This would involve determining properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
Antimicrobial Agents
The biphenyl and tetrazole moieties of this compound suggest it could be effective as an antimicrobial agent. The click chemistry approach, particularly the Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), has been used to create similar structures that exhibit diverse antimicrobial properties . These compounds have shown efficacy against various bacteria and fungi, indicating that our compound of interest may also serve as a potent antimicrobial agent.
Pharmaceutical Research
In pharmaceutical research, the tetrazole ring is a bioisostere for the carboxylate group and is often used in drug design . The presence of a fluorophenyl group can enhance the ability of the compound to interact with specific biological targets, potentially leading to the development of new medications.
Green Chemistry
The principles of green chemistry emphasize the design of products and processes that minimize the use and generation of hazardous substances. The compound’s potential for synthesis via CuAAC aligns with these principles, offering a more environmentally benign approach to creating valuable chemical entities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O/c23-19-7-4-8-20(14-19)28-21(25-26-27-28)15-24-22(29)13-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-12,14H,13,15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQTVXROKGKCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide |
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